molecular formula C26H24N4O4S B11578202 2-(benzylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11578202
M. Wt: 488.6 g/mol
InChI Key: LMESUYPIHXLPNK-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a nitrophenyl group, and a pyrimidoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of 4-chloroaniline, an aromatic aldehyde, and barbituric acid in the presence of low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of recyclable solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzylsulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzylsulfanyl Compounds: Compounds with a benzylsulfanyl group but different core structures.

Uniqueness

2-(BENZYLSULFANYL)-8,8-DIMETHYL-5-(3-NITROPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

2-benzylsulfanyl-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H24N4O4S/c1-26(2)12-18-21(19(31)13-26)20(16-9-6-10-17(11-16)30(33)34)22-23(27-18)28-25(29-24(22)32)35-14-15-7-4-3-5-8-15/h3-11,20H,12-14H2,1-2H3,(H2,27,28,29,32)

InChI Key

LMESUYPIHXLPNK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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